8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

描述

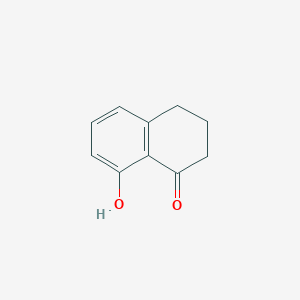

Structure

3D Structure

属性

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBDJLNCCKCFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342777 | |

| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-47-8 | |

| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Journey Through Time: the Evolution of Dihydronaphthalenone Research

The story of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one is intrinsically linked to the broader history of dihydronaphthalenone and tetralone chemistry. Early investigations into these bicyclic ketones were driven by a fundamental interest in the synthesis of polycyclic aromatic compounds and steroids.

The initial forays into the synthesis of the tetralone framework date back to the early 20th century, with chemists employing reactions like the Friedel-Crafts acylation as a key strategy. semanticscholar.org This foundational work laid the groundwork for accessing the core dihydronaphthalenone structure, paving the way for more complex derivatizations. Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and selective reactions for constructing and functionalizing the tetralone ring system. These advancements have been crucial for unlocking the full potential of dihydronaphthalenone scaffolds in various scientific disciplines.

The Central Role of a Hydroxylated Core: Significance in Nature and Synthesis

The introduction of a hydroxyl group at the 8-position of the 3,4-dihydronaphthalen-1(2H)-one scaffold profoundly influences its chemical reactivity and biological activity. This substitution pattern is a recurring motif in a variety of natural products, underscoring its evolutionary selection for specific biological functions.

The 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one core is a key structural element in numerous natural products, many of which exhibit significant biological activities. semanticscholar.org Its presence is a testament to nature's ingenuity in creating diverse and potent molecules. In the realm of synthetic chemistry, this hydroxylated tetralone serves as a versatile and powerful building block. Its functional groups—the ketone, the hydroxyl group, and the aromatic ring—offer multiple handles for chemical modification, allowing chemists to construct complex, polycyclic systems that are otherwise difficult to access. The strategic use of this scaffold has been instrumental in the total synthesis of several biologically active natural products. semanticscholar.org

Charting the Course: Research Trajectories in Dihydronaphthalenone Chemistry

Established Synthetic Pathways to Dihydronaphthalenone Frameworks

The synthesis of the α-tetralone core is a well-established area of organic chemistry, with several reliable methods for its construction. These methods are foundational for the subsequent synthesis of hydroxylated analogues like this compound.

Claisen-Schmidt Condensation Reactions for α-Tetralone Derivatives

The Claisen-Schmidt condensation is a reaction between a ketone and an aldehyde or another ketone. prepchem.com This reaction is particularly useful for creating α,β-unsaturated ketones. In the context of α-tetralone, this reaction is typically used to modify a pre-existing tetralone rather than to build the core itself. For instance, α-tetralone can react with an aromatic aldehyde, such as 4-propoxybenzaldehyde, in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solution. rsc.org This specific reaction yields an exocyclic double-bonded α-tetralone condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, with reported yields around 82%. rsc.org

While the classic Claisen-Schmidt reaction often uses basic catalysts, variations with acid catalysts are also known. rsc.org Solvent-free conditions using solid sodium hydroxide have also been reported to produce quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones. rsc.org

Table 1: Example of Claisen-Schmidt Condensation for an α-Tetralone Derivative rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

|---|

Friedel-Crafts Acylation/Cyclization Approaches

One of the most common and direct methods for synthesizing the tetralone ring system is through an intramolecular Friedel-Crafts acylation of a γ-phenylbutyric acid derivative. researchgate.net This process involves two main steps: the formation of an acylating agent from a carboxylic acid and its subsequent ring closure onto the aromatic ring.

A typical procedure starts with γ-phenylbutyric acid, which can be converted to its acyl chloride using thionyl chloride. researchgate.net The resulting γ-phenylbutyryl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like carbon disulfide. The intramolecular acylation proceeds to form α-tetralone. researchgate.net Alternatively, γ-phenylbutyric acid can be cyclized directly using a strong acid like concentrated sulfuric acid or polyphosphoric acid. researchgate.netresearchgate.net The use of methanesulfonic acid is also an effective alternative. repec.org

A tandem Friedel-Crafts acylation-alkylation can be achieved using benzene (B151609) and γ-butyrolactone in the presence of a large excess of aluminum chloride, yielding α-tetralone in high yields of 91-96%. More recently, metal-free cascade reductive Friedel-Crafts alkylation/cyclization methods have been developed for the synthesis of tetralones.

Table 2: Selected Friedel-Crafts Cyclization Methods for α-Tetralone

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Phenylbutyric acid | 1. Thionyl chloride 2. AlCl₃, CS₂ | α-Tetralone | Not specified | researchgate.net |

| Benzene, γ-Butyrolactone | AlCl₃ | α-Tetralone | 91-96% |

Oxidative Methods for Alpha-Tetralone Synthesis

The oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) provides another major route to α-tetralone. researchgate.net Air oxidation of tetralin, often catalyzed by heavy metal ions like Cr³⁺ or Cu²⁺, proceeds via a hydroperoxide intermediate to yield a mixture of α-tetralone and α-tetralol. researchgate.net Because these two products have nearly identical boiling points, the α-tetralol is often removed chemically, for instance, by oxidation with chromic acid.

Other oxidizing agents have also been employed, including chromium trioxide and potassium permanganate. A highly regioselective method involves the oxidation of functionalized tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid, which can produce α-tetralones in yields ranging from 90-98%. The oxidation of substituted tetralins, such as 5-nitrotetralin with chromium trioxide, can also be used to produce the corresponding substituted α-tetralones.

Specific Synthesis of this compound and Hydroxylated Analogues

The synthesis of the target molecule, this compound, requires strategies that either start with a precursor already containing the oxygen functionality or introduce it regioselectively onto a pre-formed tetralone ring.

Multi-step Total Synthesis from Commercial Precursors

A common strategy for synthesizing this compound is to first prepare its methoxy-protected analogue, 8-methoxy-1-tetralone, followed by demethylation.

One documented synthesis of 8-methoxy-1-tetralone begins with 3-methoxybenzaldehyde (B106831) and ethyl succinate. These starting materials undergo a Stobbe condensation, followed by catalytic hydrogenation to produce the corresponding phenylsuccinic acid derivative. This intermediate is then subjected to bromination. The resulting bromo-acid undergoes intramolecular cyclization with concentrated sulfuric acid to yield a carboxy-bromo-tetralone, which is then decarboxylated and debrominated to afford 8-methoxy-1-tetralone.

Another approach involves the hydrogenation of commercially available 1,8-naphthalenediol using a palladium-charcoal catalyst in absolute ethanol. This method directly yields 8-hydroxy-1-tetralone.

The final step in syntheses that produce the methoxy (B1213986) derivative is demethylation. This can be achieved by treating 8-methoxy-1-tetralone with a strong Lewis acid like boron tribromide in a solvent such as methylene (B1212753) chloride at low temperatures. rsc.org

Table 3: Illustrative Multi-step Synthesis of 8-Methoxy-1-tetralone

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Stobbe Condensation | 3-Methoxybenzaldehyde, Ethyl succinate | Base | Phenylsuccinic acid derivative |

| 2. Hydrogenation | Phenylsuccinic acid derivative | H₂, Catalyst | 4-(3-methoxyphenyl)butanoic acid derivative |

| 3. Bromination | 4-(3-methoxyphenyl)butanoic acid derivative | Bromine | Bromo-acid |

| 4. Cyclization | Bromo-acid | Conc. H₂SO₄ | 3-Carboxy-bromo-8-methoxy-1-tetralone |

Regioselective Functionalization and Oxidation Strategies

Achieving the correct regiochemistry, placing the hydroxyl group specifically at the C-8 position, is a significant challenge in the synthesis of this compound. The intramolecular Friedel-Crafts cyclization of a meta-substituted phenylbutyric acid can lead to a mixture of isomers. For example, the cyclization of 4-(3-methoxyphenyl)butyric acid typically yields 7-methoxy-1-tetralone (B20472) as the major product, with only a small amount of the desired 5-methoxy isomer, due to steric hindrance from the methoxy group.

To overcome this, a "blocking group" strategy can be employed. For instance, a bromine atom can be introduced at the C-4 position of the phenylbutyric acid intermediate. This bromine atom directs the cyclization to occur ortho to the methoxy group, leading to the formation of a bromo-substituted 8-methoxy-1-tetralone. Subsequent catalytic dehalogenation then removes the bromine atom to give the desired 8-methoxy-1-tetralone. researchgate.net

Another regioselective method involves the synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one from 6-methoxy-1-tetralone (B92454) using N-bromosuccinimide. This bromo-tetralone can then be converted to the corresponding 5-hydroxy derivative via a lithium-halogen exchange at low temperature, followed by reaction with trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide. A similar strategy could theoretically be applied to synthesize the 8-hydroxy isomer from a suitable precursor.

Regioselective oxidation of a phenol (B47542) to an ortho-quinone using reagents like o-iodoxybenzoic acid (IBX) is another potential strategy, which, when followed by reduction, could yield the desired catechol-like pattern found in 8-hydroxytetralone derivatives.

Table 4: List of Mentioned Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | 8-Hydroxy-1-tetralone |

| α-Tetralone | 3,4-Dihydronaphthalen-1(2H)-one | 1-Tetralone (B52770) |

| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | (2E)-2-[(4-propoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one | - |

| 4-Propoxybenzaldehyde | 4-Propoxybenzaldehyde | - |

| Sodium hydroxide | Sodium hydroxide | Caustic soda |

| Ethanol | Ethanol | Ethyl alcohol |

| γ-Phenylbutyric acid | 4-Phenylbutanoic acid | - |

| Thionyl chloride | Thionyl dichloride | - |

| Aluminum chloride | Aluminum trichloride | - |

| Carbon disulfide | Carbon disulfide | - |

| Sulfuric acid | Sulfuric acid | - |

| Polyphosphoric acid | Polyphosphoric acid | PPA |

| Methanesulfonic acid | Methanesulfonic acid | MSA |

| γ-Butyrolactone | Dihydrofuran-2(3H)-one | GBL |

| Benzene | Benzene | - |

| 1,2,3,4-Tetrahydronaphthalene | 1,2,3,4-Tetrahydronaphthalene | Tetralin |

| α-Tetralol | 1,2,3,4-Tetrahydronaphthalen-1-ol | - |

| Chromic acid | Chromic acid | - |

| Chromium trioxide | Chromium(VI) oxide | - |

| Potassium permanganate | Potassium permanganate | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | DDQ |

| 5-Nitrotetralin | 5-Nitro-1,2,3,4-tetrahydronaphthalene | - |

| 8-Methoxy-1-tetralone | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | - |

| 3-Methoxybenzaldehyde | 3-Methoxybenzaldehyde | m-Anisaldehyde |

| Ethyl succinate | Diethyl succinate | - |

| Boron tribromide | Boron tribromide | - |

| 1,8-Naphthalenediol | Naphthalene-1,8-diol | - |

| Palladium on charcoal | Palladium on activated carbon | Pd/C |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | NBS |

| 6-Methoxy-1-tetralone | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | - |

| 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | - |

| Trimethyl borate | Trimethoxyborane | - |

| Hydrogen peroxide | Hydrogen peroxide | - |

Stereoselective Synthesis and Chiral Control in Dihydronaphthalenone Formation

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound and its analogues is of paramount importance.

Enantioselective Approaches to Hydroxylated Dihydronaphthalenones

The enantioselective synthesis of hydroxylated dihydronaphthalenones can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. One notable approach involves the asymmetric α-hydroxylation of β-ketoesters derived from tetralones. For instance, the use of a guanidine-urea bifunctional organocatalyst in the presence of cumene (B47948) hydroperoxide has been shown to effectively oxidize 1-tetralone-derived β-keto esters, yielding α-hydroxylation products with high enantiomeric excess. nih.gov This method provides a pathway to chiral hydroxylated tetralone cores, which can be further elaborated to the desired 8-hydroxy derivatives.

Another strategy focuses on the enantioselective reduction of prochiral ketones using chiral catalysts. The discovery of oxazaborolidine-based catalysts, such as the Corey-Bakshi-Shibata (CBS) catalysts, has revolutionized the asymmetric reduction of ketones to chiral alcohols. insuf.org These catalysts have been widely applied in the synthesis of various chiral building blocks for natural products and could be adapted for the enantioselective reduction of a suitably substituted diketone precursor to afford a chiral hydroxylated dihydronaphthalenone. insuf.org

Furthermore, the synthesis of chiral hydroxylated enones as analogues of naturally occurring bioactive compounds has been explored. nih.gov These syntheses often rely on starting from a chiral pool or employing enzymatic resolutions to achieve the desired stereochemistry. While not directly producing this compound, these methodologies provide valuable insights and techniques applicable to its stereocontrolled synthesis.

Recent advancements in chiral catalysis have also introduced novel iodoaniline-lactate based catalysts for the α-functionalization of ketones. acs.org These catalysts have demonstrated efficiency in promoting α-oxysulfonylation of ketones, offering a potential route to introduce a hydroxyl group or a precursor at a specific chiral center in a tetralone framework. acs.org

Derivatization Reactions for Functionalization and Structural Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for structure-activity relationship studies.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of these reactions. Theoretical studies using Density Functional Theory (DFT) on related systems like 8-hydroxyquinoline (B1678124) have been employed to predict the most favorable sites for electrophilic attack. orientjchem.orgresearchgate.net Such calculations can guide the selective functionalization of the aromatic ring. orientjchem.orgresearchgate.net

Nucleophilic substitution reactions can also be employed, particularly at the carbonyl group or at positions activated by other functional groups. For instance, the conversion of a hydroxyl group to a better leaving group can facilitate nucleophilic displacement.

Introduction of Halogen Substituents

Halogenation is a common strategy to introduce a functional handle for further cross-coupling reactions or to modulate the electronic properties of the molecule. The bromination of tetralone derivatives has been achieved using various reagents. For example, N-bromosuccinimide (NBS) in acetonitrile (B52724) has been used for the bromination of 5-methoxy-1-tetralone (B1585004). researchgate.net Similarly, the bromination of 6-methoxy-1-tetralone has been accomplished using NBS in the presence of sulfuric acid in water. nih.gov The regioselectivity of bromination on the this compound ring would be directed by the activating hydroxyl group. The bromination of the structurally similar 8-hydroxyquinoline has been studied, providing insights into the likely outcomes for the tetralone system. acgpubs.org

| Reagent/Conditions | Substrate | Product | Reference |

| N-Bromosuccinimide, CH3CN | 5-Methoxy-1-tetralone | 8-Bromo-5-methoxy-1-tetralone | researchgate.net |

| N-Bromosuccinimide, H2SO4, H2O | 6-Methoxy-1-tetralone | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | nih.gov |

| Bromine, CHCl3 | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

Alkylation and Acylation Reactions

Alkylation and acylation reactions provide means to introduce carbon-based substituents, expanding the structural diversity of the core molecule. O-alkylation of the phenolic hydroxyl group is a common transformation. For instance, the O-alkylation of a related 1,2,3,4-tetrahydrobenzo[c] nih.govresearchgate.netnaphthyrin-5(6H)-one has been achieved using various bases like NaH or K2CO3 followed by an alkyl halide. nih.gov C-alkylation at the aromatic ring can be accomplished through Friedel-Crafts type reactions or by employing organometallic reagents. The synthesis of 8-methyl-1-tetralone (B1583489) from 5-methoxy-1-tetralone has been reported, involving a methylation step. researchgate.net

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring. Intramolecular Friedel-Crafts acylation is a common method for the synthesis of the tetralone ring system itself. organic-chemistry.org Intermolecular acylation of the pre-formed this compound would be directed by the hydroxyl group to the ortho and para positions.

| Reaction Type | Reagents/Conditions | Substrate | Product | Reference |

| O-Alkylation | NaH, Alkyl halide, DMF | 1,2,3,4-Tetrahydrobenzo[c] nih.govresearchgate.netnaphthyrin-5(6H)-one | O-alkylated product | nih.gov |

| Methylation | (CF3SO)2O, Et3N; H2, Pd/C | 5-Hydroxy-1-tetralone derivative | 8-Methyl-1-tetralone derivative | researchgate.net |

Ring Expansion and Cycloaddition Reactions

Ring expansion reactions offer a pathway to novel heterocyclic systems or larger carbocyclic frameworks. For example, the ring expansion of a tertiary cyclobutanol (B46151) catalyzed by silver salts has been used to synthesize 8-methoxy-1-tetralone, suggesting a potential strategy for modifying the tetralone core. researchgate.netrepec.org

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for constructing complex polycyclic systems. Vinyl chromene derivatives, which share some structural similarity with dihydronaphthalenones, have been shown to participate in Diels-Alder reactions with electron-poor dienophiles to generate cannabinoid-like tricyclic structures. nih.gov This suggests that appropriately derivatized 8-hydroxy-3,4-dihydronaphthalen-1(2H)-ones could serve as dienophiles or, after modification, as dienes in cycloaddition reactions to build more complex molecular architectures. nih.govmasterorganicchemistry.commdpi.com

Green Chemistry Principles in Dihydronaphthalenone Synthesis

The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, economically viable, and safe. Key principles of green chemistry relevant to dihydronaphthalenone synthesis include the use of renewable feedstocks, the design of energy-efficient processes, and the utilization of catalysis to minimize waste.

The application of green chemistry to the synthesis of tetralone derivatives, a class of compounds to which this compound belongs, has focused on several key areas. These include the development of one-pot syntheses, which reduce the number of reaction steps and purification stages, thereby minimizing solvent and energy consumption. nih.govresearchgate.netnih.gov Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly shorter reaction times and increased product yields compared to conventional heating methods. nih.govnih.gov Furthermore, there is a growing emphasis on the use of environmentally friendly solvents and catalysts to replace their more hazardous counterparts.

The choice of catalyst and solvent system is critical in developing sustainable synthetic methodologies for this compound. Traditional methods for the synthesis of the related 4-aryl tetralones often involve Friedel–Crafts cyclization, which can require harsh acidic conditions and multiple steps. rsc.org The development of environmentally benign catalytic systems aims to overcome these limitations.

Heterogeneous catalysts, such as solid acids, are particularly attractive from a green chemistry perspective. These catalysts, which include metal oxides, zeolites, clays, and ion-exchange resins, offer several advantages over their homogeneous counterparts. nih.gov They are typically non-corrosive, less toxic, and can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. Supported heteropoly acids, for instance, have been shown to be effective and reusable solid catalysts for a variety of organic transformations. researchgate.netethernet.edu.et While direct application to this compound synthesis is an area of ongoing research, their success in related reactions suggests their potential as green catalysts for this purpose.

In addition to the catalyst, the solvent plays a crucial role in the environmental impact of a synthetic process. The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. Water is an excellent example of a green solvent, and its use in organic synthesis is a growing area of research. mdpi.com For the synthesis of 1,8-dioxo-octahydroxanthenes, a related heterocyclic system, water has been successfully employed as a green solvent in conjunction with a water-resistant Lewis acid catalyst, Samarium(III) chloride, which could be recovered and reused. nih.gov

The selection of an appropriate solvent can significantly impact the yield and selectivity of a reaction. In a study on the visible-light-induced cyclization of styrenes to form 4-aryl tetralones, various solvents were screened to determine the optimal reaction medium. rsc.org The results, summarized in the table below, highlight the importance of solvent choice in achieving high product yields.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH3CN | 75 |

| 2 | DCE | 32 |

| 3 | CH2Cl2 | 25 |

| 4 | CHCl3 | 18 |

| 5 | EtOH | 15 |

| 6 | Acetone | 12 |

| 7 | THF | 10 |

| 8 | DMF | trace |

| 9 | DMSO | trace |

This table presents the yield of 4-aryl tetralone in various solvents from a visible-light-induced cyclization reaction. Data sourced from a study on direct construction of 4-aryl tetralones. rsc.org

As demonstrated, acetonitrile (CH3CN) proved to be the most effective solvent for this particular transformation, while polar aprotic solvents like DMF and DMSO resulted in only trace amounts of the desired product. rsc.org This underscores the necessity of empirical investigation to identify the most environmentally benign and efficient solvent system for the synthesis of this compound and its analogues.

Oxidation Reactions of the Naphthalene (B1677914) Core and Hydroxyl Groups

The oxidation of this compound and its derivatives can be directed at several sites within the molecule, including the electron-rich aromatic ring, the phenolic hydroxyl group, and the benzylic position of the aliphatic ring. A particularly notable transformation is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester, known as a lactone. wikipedia.orgnih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst. mdpi.comyoutube.com

The mechanism proceeds via the formation of a Criegee intermediate after the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon. wikipedia.org The subsequent migratory aptitude of the adjacent carbon atoms determines the final product. In the case of 8-hydroxy-1-tetralone, the oxygen atom is inserted between the carbonyl carbon and the more substituted C-8a carbon, leading to the formation of a seven-membered lactone. This reaction is highly valuable for synthesizing complex heterocyclic structures from readily available ketones. youtube.comyoutube.com

The phenolic hydroxyl group and the activated aromatic ring are also susceptible to oxidation, although these reactions can sometimes lead to complex mixtures or polymerization, especially under harsh conditions. The oxidation of related phenols and tetralone systems can yield quinone-type structures, highlighting the reactivity of the electron-rich aromatic core.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Seven-membered lactone | wikipedia.orgyoutube.com |

Reduction Pathways of the Carbonyl Moiety

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 1,2,3,4-tetrahydronaphthalene-1,8-diol. This transformation is commonly achieved through catalytic hydrogenation or by using metal hydride reagents.

Catalytic hydrogenation typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere. youtube.com This method is highly efficient and proceeds via a syn-addition of two hydrogen atoms across the carbonyl double bond from the surface of the catalyst. youtube.com The reduction of the ketone is generally favored over the reduction of the aromatic ring under standard hydrogenation conditions.

Alternatively, metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing the ketone to an alcohol. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol.

| Method | Reagent(s) | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | 1,2,3,4-Tetrahydronaphthalene-1,8-diol | youtube.comresearchgate.netclockss.org |

| Metal Hydride Reduction | NaBH₄ or LiAlH₄, followed by H₂O/H⁺ workup | 1,2,3,4-Tetrahydronaphthalene-1,8-diol | researchgate.net |

Electrophilic and Nucleophilic Reactions on the Aromatic and Aliphatic Rings

The dual functionality of 8-hydroxy-1-tetralone allows for a range of electrophilic and nucleophilic reactions. The phenol-containing aromatic ring is activated towards electrophilic aromatic substitution, while the carbonyl group and the adjacent α-carbon provide sites for nucleophilic attack.

Electrophilic Aromatic Substitution: The hydroxyl group at C-8 is a strong activating group and directs electrophiles to the ortho and para positions. Theoretical studies on the related 8-hydroxyquinoline molecule indicate that the C-5 and C-7 positions are the most susceptible to electrophilic attack. orientjchem.orgresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Reactions at the Aliphatic Ring: The α-carbon (C-2) is acidic due to its position adjacent to the carbonyl group, allowing it to be deprotonated to form an enolate. This enolate is a key intermediate in reactions such as the Mannich reaction. In the Mannich reaction, the tetralone, a secondary amine (like pyrrolidine (B122466) or morpholine), and formaldehyde (B43269) react to form an aminomethyl derivative at the C-2 position. nih.govnih.gov This reaction provides a straightforward route to synthetically and pharmacologically interesting derivatives. nih.gov

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is electrophilic and subject to attack by a wide variety of nucleophiles. masterorganicchemistry.com For instance, Grignard reagents (RMgX) add to the ketone to form tertiary alcohols after aqueous workup. wikipedia.org

Reactions Involving the Keto Group

The keto group is the central hub for many of the molecule's characteristic reactions. Its ability to form an enol or enolate intermediate is fundamental to its reactivity.

The aforementioned Mannich reaction is a prime example of a reaction proceeding via the enolate. nih.govnih.gov Similarly, aldol-type condensations can occur where the enolate of 8-hydroxy-1-tetralone attacks another carbonyl-containing compound.

The ketone itself can undergo the Baeyer-Villiger oxidation to form a lactone, as discussed previously. wikipedia.orgyoutube.com Another important transformation is the Beckmann rearrangement of the corresponding oxime. The oxime is formed by reacting the tetralone with hydroxylamine. When treated with an acid catalyst, the oxime rearranges to form a seven-membered lactam, a cyclic amide, in a reaction analogous to the Baeyer-Villiger oxidation. youtube.com

Intramolecular Cyclizations and Rearrangements

The rigid bicyclic structure of this compound and its derivatives serves as a scaffold for constructing more complex polycyclic systems through intramolecular reactions.

Derivatives of the tetralone can be designed to undergo intramolecular cyclization. For example, β-tetralone oximes bearing an appropriate aryl or heteroaryl group can undergo intramolecular oxidative cyclization and subsequent aromatization to yield fused polycyclic compounds like pentacyclic α-carbolines. rsc.org Similarly, BF₃·OEt₂-mediated double cyclization cascades of related butanal precursors can lead to fused tetracyclic systems. nih.gov These reactions often proceed through intramolecular Friedel-Crafts-type mechanisms, where an electrophilic center generated in a side chain attacks the electron-rich aromatic ring. nih.gov

As mentioned in the previous section, the Beckmann rearrangement of the oxime of 8-hydroxy-1-tetralone is a key intramolecular rearrangement that provides access to lactams, which are important structural motifs in medicinal chemistry. youtube.com

Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and derivatives of 8-hydroxy-1-tetralone are suitable substrates for these transformations. To participate in these reactions, the hydroxyl group is often converted into a better leaving group, such as a triflate (OTf).

The Heck reaction couples the aryl triflate derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is highly versatile and can be used to introduce vinyl groups onto the aromatic ring, providing a pathway to complex natural products and fine chemicals. researchgate.netnih.gov

The Suzuki-Miyaura coupling involves the reaction of the aryl triflate with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. libretexts.org This reaction is one of the most widely used methods for creating biaryl linkages.

Furthermore, direct C-H activation and arylation at the C-8 position of 1-tetralone (without the hydroxyl group) have been achieved using ruthenium(II) catalysts and phenyl boronic acid esters, demonstrating the potential for direct functionalization of the carbon skeleton. wikipedia.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl triflate + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene (C-C) | organic-chemistry.orgyoutube.com |

| Suzuki Coupling | Aryl triflate + Boronic acid/ester | Pd(PPh₃)₄, Base | Aryl-Aryl (C-C) | libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation in Research on 8 Hydroxy 3,4 Dihydronaphthalen 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and phenolic protons. The aromatic region would display three protons on the benzene (B151609) ring. Due to the substitution pattern, these would appear as a set of coupled multiplets. The proton ortho to the hydroxyl group would be a doublet, the proton between the hydroxyl and the carbonyl-fused carbon would be a triplet, and the proton ortho to the carbonyl-fused carbon would be another doublet. The aliphatic portion of the molecule contains two methylene (B1212753) groups (-CH₂-CH₂-), which would appear as two triplets around 2-3 ppm. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, confirming the molecular symmetry. The most downfield signal would be the carbonyl carbon of the ketone. The aromatic carbons would appear in the typical 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among them. The two aliphatic methylene carbons would appear at the most upfield positions. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity between the aromatic and aliphatic rings.

Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | N/A | ~198 |

| Aromatic C-OH | N/A | ~155 |

| Aromatic C-H | ~6.8 - 7.5 (3H, m) | ~115 - 135 |

| Aromatic Quaternary C | N/A | ~120 - 145 |

| Aliphatic -CH₂- (adjacent to C=O) | ~2.9 (2H, t) | ~38 |

| Aliphatic -CH₂- | ~2.1 (2H, t) | ~23 |

| Phenolic O-H | Variable (broad s) | N/A |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The molecular formula of this compound is C₁₀H₁₀O₂, which corresponds to a monoisotopic mass of approximately 162.068 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 162. This peak would likely be prominent. The fragmentation of the molecule is expected to follow pathways characteristic of tetralones and phenols. A common fragmentation for tetralones involves a retro-Diels-Alder reaction of the aliphatic ring, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da), which would result in a significant peak at m/z 134. Another expected fragmentation is the loss of a carbon monoxide (CO) molecule (28 Da) from the ketone, leading to a fragment ion at m/z 134. Further fragmentation of these ions would provide additional structural confirmation.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 162 | [M]⁺˙ (Molecular Ion) | - |

| 134 | [M - C₂H₄]⁺˙ | Ethylene (28 Da) |

| 134 | [M - CO]⁺˙ | Carbon Monoxide (28 Da) |

| 118 | [M - C₂H₄O]⁺˙ | Keten (44 Da) |

| 106 | [M - C₂H₄ - CO]⁺ | Ethylene and Carbon Monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. libretexts.org The IR spectrum of this compound would show several characteristic absorption bands. vscht.czlibretexts.org

The presence of the phenolic hydroxyl group (-OH) would be confirmed by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the α,β-unsaturated ketone would give rise to a very strong, sharp absorption band around 1680-1660 cm⁻¹. The aromatic nature of the compound would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic methylene groups would be identified by their C-H stretching absorptions just below 3000 cm⁻¹.

Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400 - 3200 | O-H stretch | Phenol (B47542) | Strong, Broad |

| > 3000 | C-H stretch | Aromatic | Medium |

| < 3000 | C-H stretch | Aliphatic (CH₂) | Medium |

| 1680 - 1660 | C=O stretch | Conjugated Ketone | Strong, Sharp |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| ~1250 | C-O stretch | Phenol | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound consists of the benzene ring conjugated with the carbonyl group. This extended conjugation is expected to result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

Two main types of electronic transitions are anticipated:

π → π* transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For this molecule, they would likely appear in the 200-280 nm range.

n → π* transitions: This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from an oxygen lone pair) to a π* anti-bonding orbital of the carbonyl group. This transition typically appears at longer wavelengths, often above 300 nm.

The exact positions and intensities of these bands are sensitive to the solvent used for the analysis.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of its isomers, such as 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, provides a clear indication of the expected structural features. researchgate.netnih.gov

A crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. It would confirm the planarity of the aromatic ring and determine the conformation of the adjacent six-membered aliphatic ring, which is expected to adopt a non-planar conformation like a half-chair or an envelope to minimize steric strain. nih.gov Furthermore, this technique would elucidate the intermolecular interactions that define the crystal packing. A key feature would be the presence of hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen, linking molecules into a supramolecular architecture.

Expected X-ray Crystallography Data

| Parameter | Description |

| Crystal System | The geometric classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The set of symmetry operations of the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. |

| Key Bond Lengths | Precise distances for C=O, C-O, C-C bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces. |

Chiroptical Spectroscopy for Absolute Stereochemistry (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com This method is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov

The structure of this compound is achiral. It possesses an internal plane of symmetry that bisects the hydroxyl group, carbonyl group, and the aromatic ring. Because it is achiral, the compound does not have enantiomers and will not rotate plane-polarized light or exhibit a CD spectrum.

However, the tetralone scaffold is a common feature in many chiral natural products and synthetic molecules. scilit.com If a substituent were introduced at a position that creates a stereocenter (e.g., at C-2 or C-3), the resulting enantiomers would be distinguishable by CD spectroscopy. The two enantiomers would produce mirror-image CD spectra (equal in magnitude but opposite in sign), which is a powerful tool for determining the absolute configuration of unknown stereoisomers by comparing experimental spectra with theoretical calculations. nih.gov

Computational and Theoretical Chemistry Studies of 8 Hydroxy 3,4 Dihydronaphthalen 1 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one. DFT methods are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes them suitable for a wide range of chemical systems. These calculations can provide detailed insights into the electronic structure and reactivity of a molecule.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any quantum chemical study is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This analysis provides information about how the electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the hydroxyl (-OH) and carbonyl (C=O) groups in this compound would be predicted.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. The energy of the LUMO is related to the electron affinity and its ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

Mulliken's Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. researchgate.netresearchgate.net This approach partitions the total electron population among the constituent atoms, providing a simplified picture of the charge distribution. While it has known limitations, such as a strong dependence on the basis set used in the calculation, it can still offer qualitative insights into the electrostatic nature of different atomic sites within the molecule. researchgate.netresearchgate.net For this compound, a Mulliken analysis would assign charge values to each atom, highlighting the relative electronegativity of the oxygen atoms.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases, such as in crystals or solutions. These interactions, which include hydrogen bonding and van der Waals forces, govern the physical properties and biological activity of many compounds. For this compound, the presence of a hydroxyl group and a carbonyl group suggests the potential for strong hydrogen bonding interactions, which would significantly influence its properties. Computational methods can be used to model and quantify these interactions.

Hirshfeld Surface Analysis and Non-covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While specific Hirshfeld analysis data for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related dihydronaphthalenone derivatives. nih.govnih.gov

The analysis partitions the space in a crystal into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that for all other molecules in the crystal. This partitioning allows for the generation of a unique Hirshfeld surface for each molecule.

H···H Interactions: These are typically the most abundant contacts, often comprising a significant portion of the total Hirshfeld surface area. In one study of a dihydronaphthalenone derivative, H···H interactions accounted for 66.0% of the surface. nih.gov

O···H/H···O Interactions: These contacts are indicative of hydrogen bonding, a critical directional interaction. The presence of the hydroxyl (-OH) and carbonyl (C=O) groups in this compound suggests that strong O-H···O hydrogen bonds would be a prominent feature in its crystal structure, significantly influencing its molecular arrangement. In a related compound, these interactions contributed 9.3% to the Hirshfeld surface. nih.gov

C···C Interactions: These contacts can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of points according to the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Distinctive patterns in these plots correspond to specific types of interactions, allowing for a detailed understanding of the packing environment.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Significance |

| H···H | High | General van der Waals forces |

| O···H/H···O | Moderate | Strong directional hydrogen bonding |

| C···H/H···C | Moderate | Weaker van der Waals interactions |

| C···C | Low to Moderate | π-π stacking interactions |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in predicting the biological and pharmacological properties of chemical compounds, thereby accelerating the drug discovery process.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein.

While specific molecular docking studies for this compound are not extensively reported, research on its derivatives has demonstrated significant potential. For instance, a series of piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and shown to exhibit anti-cancer effects by inhibiting the NF-κB and MAPK signaling pathways. nih.gov Molecular docking studies on these derivatives revealed favorable binding interactions within the active sites of key proteins in these pathways. nih.gov

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The target protein's structure is typically obtained from a protein database.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the structural features of this compound, it is plausible that the hydroxyl and carbonyl groups would play a crucial role in forming hydrogen bonds with amino acid residues in a target protein's active site, a critical factor for strong binding affinity.

| Potential Target Class | Rationale for Interaction | Key Interacting Groups |

| Kinases | Inhibition of signaling pathways | Hydroxyl, Carbonyl |

| Oxidoreductases | Modulation of metabolic processes | Hydroxyl |

| Transferases | Interference with cellular processes | Hydroxyl, Carbonyl |

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME predictions offer a rapid and cost-effective way to evaluate the druglikeness of a compound. Studies on derivatives of 3,4-dihydronaphthalen-1(2H)-one have utilized computational tools to predict their ADME profiles. tandfonline.com

A typical in silico ADME prediction for this compound would involve the calculation of various physicochemical and pharmacokinetic parameters.

| ADME Parameter | Predicted Property | Significance |

| Absorption | ||

| Lipinski's Rule of Five | Compliance | Predicts oral bioavailability |

| Water Solubility | Moderate to Low | Affects dissolution and absorption |

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption |

| Distribution | ||

| Plasma Protein Binding | Moderate | Influences the free fraction of the drug |

| Blood-Brain Barrier Permeability | Low to Moderate | Predicts potential for CNS effects |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Predicts potential for renal excretion interference |

These predictions are based on the molecule's structure and are compared against established ranges for known drugs. For example, Lipinski's Rule of Five evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess the likelihood of a compound being orally active.

Early-stage toxicity assessment is crucial to identify and eliminate compounds with unfavorable safety profiles. Computational toxicology models can predict various toxicity endpoints, including genotoxicity, carcinogenicity, and organ-specific toxicities.

For a related dihydronaphthalenone derivative, in silico toxicity predictions have been performed to assess its safety profile. tandfonline.com A similar analysis for this compound would likely involve the following predictions:

| Toxicity Endpoint | Predicted Outcome | Implication |

| Genotoxicity | ||

| AMES Mutagenicity | Likely Negative | Low risk of causing genetic mutations |

| Carcinogenicity | ||

| Rodent Carcinogenicity | To be determined | Predicts potential to cause cancer |

| Organ Toxicity | ||

| Hepatotoxicity | Potential risk to be evaluated | Predicts potential for liver damage |

| Cardiotoxicity (hERG Inhibition) | Low risk | Predicts potential for cardiac side effects |

| Other | ||

| Skin Sensitization | Low to Moderate | Predicts potential to cause allergic contact dermatitis |

These predictions are generated using quantitative structure-activity relationship (QSAR) models, which are built on large datasets of known toxic compounds. While in silico predictions are a valuable screening tool, any potential toxicity concerns would need to be confirmed through in vitro and in vivo experimental studies.

Biological Activities and Mechanistic Investigations of 8 Hydroxy 3,4 Dihydronaphthalen 1 2h One and Its Analogues

Anticancer Activity Research

The potential of tetralone derivatives as anticancer agents has been explored through various studies, focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interact with specific molecular targets involved in cancer progression.

Inhibition of Cancer Cell Proliferation and Viability

Research has demonstrated that certain analogues of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one can inhibit the proliferation and reduce the viability of cancer cells. For instance, a study on 7-hydroxy-3,4-dihydrocadalene, a structurally related sesquiterpenoid, showed a concentration and time-dependent reduction in the viability of MCF7 breast cancer cells. nih.gov The investigation found that the natural product 7-hydroxy-3,4-dihydrocadalene exhibited an IC50 of 61.37 µM against the MCF7 cell line. nih.gov

Furthermore, other tetralones isolated from the plant Zygogynum calothyrsum have shown cytotoxic effects against human colon carcinoma cell lines. nih.gov Specifically, the compounds zygolone A and 4'-O-methylzygolone A demonstrated notable cytotoxicity against COLO205 and KM12 cell lines. nih.gov

Table 1: Cytotoxicity of Tetralone Analogues Against Human Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Zygolone A | COLO205 | 17 |

| KM12 | 14 | |

| 4'-O-methylzygolone A | COLO205 | 11 |

| KM12 | 17 |

Data sourced from a study on compounds from Zygogynum calothyrsum. nih.gov

Induction of Apoptosis Pathways

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis, a form of programmed cell death. However, studies on different analogues have revealed contrasting effects on apoptotic pathways.

One study on 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), an analogue, indicated that it can inhibit apoptosis. nih.gov This neuroprotective effect was observed through the downregulation of the pro-apoptotic protein Bax and caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2. nih.gov

Conversely, other related compounds, such as novel 8-hydroxyquinoline (B1678124) derivatives, have been shown to induce cell death in breast cancer cells through both paraptosis and apoptosis. nih.gov Another study on tetrandrine, a bisbenzylisoquinoline alkaloid, demonstrated the induction of apoptosis in human oral cancer cells through the activation of caspase-8, -9, and -3, as well as poly (ADP ribose) polymerase (PARP) dependent pathways. nih.gov Furthermore, docosahexaenoic acid (DHA) has been shown to induce apoptosis in MCF-7 breast cancer cells via the formation of reactive oxygen species and the activation of caspase 8. plos.org

Modulation of Specific Oncogenic Targets (e.g., CYP24A1)

The enzyme 24-hydroxylase (CYP24A1) is a key enzyme in the catabolism of vitamin D and is considered a potential oncogene as it is often overexpressed in various cancers. nih.govnih.gov Inhibition of CYP24A1 can potentiate the anticancer effects of vitamin D by preventing the degradation of its active form. nih.gov

Antimicrobial Properties

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, including efficacy against various bacterial and fungal strains.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of 8-hydroxyquinoline have been investigated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, nitroxoline, an 8-hydroxyquinoline derivative, exhibited strong activity against Aeromonas hydrophila and selective inhibition of Plesiomonas shigelloides. nih.gov Another derivative, cloxyquin, was potent against Listeria monocytogenes. nih.gov The parent compound, 8-hydroxyquinoline, was highly effective against Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of 8-Hydroxyquinoline Analogues

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 |

| Nitroxoline | Aeromonas hydrophila | 5.26 |

| Plesiomonas shigelloides | 11.14 | |

| Cloxyquin | Listeria monocytogenes | 5.57 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data sourced from studies on 8-hydroxyquinoline derivatives. nih.gov

Furthermore, a study on a new 8-hydroxyquinoline derivative, PH176, reported MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 Staphylococcus aureus clinical isolates. nih.gov Another study on 8-alkoxyquinoline derivatives found that 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) had significant inhibitory potential against Mycobacterium tuberculosis, Mycobacterium smegmatis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA), with MIC values of 0.1, 1.56, 2.2, and 1.1 µM, respectively. nih.gov

Antifungal Efficacy Against Fungal Species

The antifungal potential of 8-hydroxyquinoline and its analogues has also been documented. The parent 8-hydroxyquinoline compound demonstrated potent activity against diploid fungi and yeast, with MIC values ranging from 3.44 to 13.78 μM. nih.gov

A study on 8-methoxynaphthalen-1-ol, an analogue isolated from an endophytic fungus, showed antifungal activity against the plant pathogenic fungus Athelia rolfsii, with a minimum inhibitory concentration (MIC) of 250 µg/mL. nih.gov Further research on novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives revealed potent antifungal activity against a panel of clinically relevant fungal pathogens, with MICs ranging from ≤ 0.0313 to 4 μg/mL. nih.gov

Table 3: Antifungal Activity of 8-Hydroxyquinoline and its Analogues

| Compound/Derivative | Fungal Species | MIC |

|---|---|---|

| 8-Hydroxyquinoline | Diploid fungi and yeast | 3.44–13.78 µM |

| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | 250 µg/mL |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazones | Various pathogenic fungi | ≤ 0.0313–4 µg/mL |

Data compiled from multiple studies on 8-hydroxyquinoline and its derivatives. nih.govnih.govnih.gov

Proposed Mechanisms of Microbial Growth Inhibition

The antimicrobial potential of α-tetralones, specifically the dihydronaphthalen-1(2H)-one framework, has been the subject of investigation, revealing promising antibacterial and antifungal properties. nih.gov Studies on a series of these compounds have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

The proposed mechanism of microbial growth inhibition by these compounds appears to be closely linked to their chemical structure, particularly the nature of substituents on the aromatic ring. For instance, research has indicated that the presence and type of the R group on the phenyl unit of α-tetralone derivatives significantly influence their antifungal efficacy. nih.gov Specifically, compounds bearing electron-donating groups, such as methyl (CH3) or ethoxy (O–CH2–CH3), have been shown to exhibit potent fungicidal activity against species like Aspergillus niger and Aspergillus flavus. nih.gov This suggests that the electronic properties of the substituent play a crucial role in the interaction with fungal targets.

The broad-spectrum activity of these compounds, with some showing efficacy comparable to established antibiotics and antifungals like vancomycin, ampicillin, and cycloheximide, points towards a mechanism that may involve disruption of fundamental cellular processes in microorganisms. nih.gov While the precise molecular targets are yet to be fully elucidated, the evidence suggests that these α-tetralone derivatives represent a promising scaffold for the development of new antimicrobial agents.

Neuroprotective and Central Nervous System (CNS) Effects

Analogues of this compound have emerged as compounds of interest for their potential neuroprotective and central nervous system effects. Research into derivatives of the core 3,4-dihydronaphthalen-1(2H)-one (DHN) structure has revealed a range of biological activities relevant to neurodegenerative diseases and neuroinflammation. semanticscholar.orgnih.gov These activities include the inhibition of key enzymes involved in neurodegeneration and the modulation of inflammatory pathways within the CNS. semanticscholar.orgthieme-connect.de

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing symptoms of Alzheimer's disease. A series of novel isochroman-4-one (B1313559) derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-Alzheimer's disease potential. mdpi.com

One particularly potent compound from this series, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, demonstrated significant AChE inhibitory activity. mdpi.com Kinetic studies of this compound revealed a mixed-type inhibition mechanism. mdpi.com This suggests that the inhibitor can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com Dual-binding inhibitors are of particular interest as the PAS is implicated in the AChE-induced aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. mdpi.com

Table 1: Acetylcholinesterase Inhibitory Activity of an Isochroman-4-one Analogue

| Compound | Target | Inhibition Type | Key Findings |

|---|

This table summarizes the acetylcholinesterase inhibitory activity of a key analogue.

Monoamine oxidase (MAO) enzymes, which metabolize neurotransmitters like dopamine, serotonin, and norepinephrine, are significant targets in the treatment of Parkinson's disease and depression. thieme-connect.de A study of 2-heteroarylidene-1-tetralone derivatives, which are analogues of this compound, has explored their inhibitory effects on both MAO-A and MAO-B isoforms. thieme-connect.de

The research found that these derivatives are generally more selective inhibitors of MAO-B over MAO-A. thieme-connect.de The potency and selectivity of inhibition were influenced by the nature of the substituent on the tetralone ring. For example, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one was identified as the most potent MAO-B inhibitor in the series, with an IC50 value of 0.707 μM. thieme-connect.de Conversely, the most potent MAO-A inhibitor was (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, with an IC50 of 1.37 μM. thieme-connect.de The study concluded that while some of these tetralone derivatives are effective MAO inhibitors, their potency, particularly for MAO-B, is generally lower than that of structurally related chalcones and 1-indanone (B140024) derivatives. thieme-connect.de

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Heteroarylidene-1-tetralone Derivatives

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 | Selective for MAO-B |

This table presents the MAO inhibitory activity for notable 2-heteroarylidene-1-tetralone derivatives.

Derivatives of 3,4-dihydronaphthalen-1(2H)-one (DHN) have demonstrated significant anti-neuroinflammatory properties, positioning them as potential therapeutic agents for inflammatory diseases of the central nervous system. semanticscholar.orgexlibrisgroup.com Neuroinflammation, driven by activated microglia, is a critical factor in the progression of various neurodegenerative disorders. tandfonline.com

A series of synthesized DHN derivatives were assessed for their ability to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. semanticscholar.org One derivative, in particular, a meta-CF3 and para-OMe substituted compound, showed the most potent anti-neuroinflammatory effects with low toxicity. semanticscholar.orgtandfonline.com This compound was found to significantly reduce the production of inflammatory mediators and modulate key signaling pathways involved in the inflammatory cascade. semanticscholar.orgnih.gov

The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of inflammatory responses. semanticscholar.org Its inhibition is a key strategy for developing anti-neuroinflammatory therapies. Research has shown that certain 3,4-dihydronaphthalen-1(2H)-one derivatives can effectively inhibit the NF-κB signaling pathway. semanticscholar.orgnih.gov

In studies using LPS-stimulated microglia, a lead DHN derivative was shown to significantly decrease the phosphorylation of IκBα and the NF-κB p65 subunit. semanticscholar.orgnih.gov This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. semanticscholar.org By inhibiting this pathway, the DHN derivative effectively suppressed the production of pro-inflammatory cytokines that contribute to neuroinflammation. semanticscholar.orgtandfonline.com

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is another critical component of neuroinflammation and neuronal damage. semanticscholar.org Activated microglia are a major source of ROS in the inflamed central nervous system. tandfonline.com

Table 3: Summary of Anti-neuroinflammatory and ROS-Inhibitory Activities of Dihydronaphthalenone Analogues

| Compound Class | Biological Target/Activity | Key Findings |

|---|---|---|

| 3,4-Dihydronaphthalen-1(2H)-one derivatives | NF-κB pathway | Decreased phosphorylation of IκBα and NF-κB p65, inhibiting the signaling pathway. semanticscholar.orgnih.gov |

This table summarizes the anti-neuroinflammatory and ROS-inhibitory activities of dihydronaphthalenone analogues.

Anti-neuroinflammatory Actions and Pathway Modulation

Modulation of NLRP3 Inflammasome Expression

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, upon activation, triggers inflammatory responses. Continuous activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases. Recent studies have focused on 3,4-dihydronaphthalen-1(2H)-one derivatives as potential inhibitors of this pathway.

In a study investigating a series of these derivatives, a lead compound, 7a (substituted with 7-Br in the A-ring and 2-pyridylaldehyde in the C-ring), was identified as an effective inhibitor of NLRP3 inflammasome activation. The mechanism of this inhibition involves the compound's ability to block the assembly and activation of the inflammasome by down-regulating the expression of both NLPR3 and the apoptosis-associated speck-like protein containing a CARD (ASC). Furthermore, molecular docking analyses confirmed that compound 7a could reasonably bind to the active sites of NLRP3, ASC, and the NF-κB p65 subunit, further supporting its role as a potential NLRP3 inflammasome inhibitor.

Impact on Inflammatory Cytokine Secretion

Pro-inflammatory cytokines are signaling molecules that play a central role in orchestrating inflammatory responses. Key among these are tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The inhibition of these cytokines is a major goal in the development of anti-inflammatory therapies.

Research into tetralone derivatives has shown their potential to modulate the production of these critical mediators. A study on E-2-arylmethylene-1-tetralones demonstrated that selected compounds markedly inhibited the expression of TNF-α and IL-6 cytokines in activated macrophages. nih.govnih.gov This suggests that the tetralone scaffold can serve as a basis for developing agents that control inflammatory cytokine release. The inhibition of these cytokines is often linked to the suppression of upstream signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression. nih.gov

Influence on M1 Microglial Polarization

Microglia, the resident immune cells of the central nervous system, can polarize into different functional phenotypes, with the M1 phenotype being classically pro-inflammatory. nih.govfrontiersin.org M1 microglia release pro-inflammatory factors and are involved in initiating and sustaining neuroinflammatory responses. nih.gov The modulation of microglial polarization away from the M1 state is a therapeutic strategy for neurodegenerative diseases. nih.gov

Despite the known anti-inflammatory effects of tetralone derivatives in peripheral macrophages, nih.govnih.gov current research has not specifically detailed the direct influence of this compound or its close analogues on the M1 polarization of microglia. However, studies on broader macrophage populations have shown that certain tetralone derivatives can attenuate macrophage activation, which includes inhibiting the production of pro-inflammatory markers associated with the M1 state. nih.govnih.gov

Antioxidant Capacity Investigations

Free radicals are highly reactive molecules that can cause cellular damage through oxidative stress. nih.gov Antioxidants mitigate this damage by neutralizing these radicals. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of compounds. nih.gov The mechanism involves the antioxidant donating a hydrogen atom to the stable DPPH radical, a process that can be monitored by a color change. nih.gov

Studies on tetralone derivatives have demonstrated their potential as free radical scavengers. For instance, certain 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives have shown notable DPPH radical scavenging activity. researchgate.net Similarly, other complex olefin derivatives have been shown to scavenge DPPH radicals, with some compounds achieving significant scavenging at 10⁻³ M concentrations. nih.gov The antioxidant capacity of phenolic compounds, a class to which this compound belongs, is often attributed to the hydrogen-donating ability of the hydroxyl group attached to the aromatic ring.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them. Inhibition of ROS and other oxidative stress markers is a key measure of antioxidant efficacy.

Derivatives of 3,4-dihydronaphthalen-1(2H)-one have been shown to be potent inhibitors of ROS production. A comprehensive study synthesized sixty-six hydroxylated and halogenated 2-benzylidene-3,4-dihydronaphthalen-1(2H)-ones and tested their ability to inhibit ROS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The majority of the compounds significantly inhibited ROS. nih.gov Structure-activity relationship analysis revealed that hydroxyl groups at the 6- and 7-positions of the tetralone scaffold, combined with halogen substitutions on the phenyl ring, are crucial for potent ROS suppression. nih.gov One compound, possessing a 6-hydroxyl group and a 2-trifluoromethylphenyl moiety, showed particularly potent ROS inhibition with an IC₅₀ value of 0.18 µM. nih.gov Additionally, other tetralone derivatives have been shown to markedly inhibit both ROS and nitrite (B80452) production in activated macrophages. nih.govnih.gov

| Compound Type | Key Structural Features | Effect | Cell Model | Reference |

|---|---|---|---|---|

| 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-ones | 6-hydroxyl and 2-trifluoromethylphenyl moiety (Compound 28) | Potent ROS inhibition (IC₅₀ = 0.18 µM) | LPS-stimulated RAW 264.7 macrophages | nih.gov |

| E-2-arylmethylene-1-tetralones | Varying substitutions (Compounds 24 & 26) | Marked inhibition of ROS and nitrite production | Activated macrophages | nih.govnih.gov |

Antidiabetic Activity Assessment

The tetralone scaffold has emerged as a promising structure for the development of new antidiabetic agents. Research has explored various derivatives for their ability to modulate glucose metabolism through different mechanisms.